Cas no 1509526-43-5 (N-1-(3,5-difluorophenyl)ethylcyclopropanamine)

N-1-(3,5-difluorophenyl)ethylcyclopropanamine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a cyclopropylamine moiety and difluorophenyl group, offers unique steric and electronic properties, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve pharmacokinetic profiles in drug development. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships in CNS-targeting or enzyme-inhibiting molecules. Its well-defined purity and consistent synthesis ensure reliability for research applications. Proper handling is advised due to its reactive amine functionality.
N-1-(3,5-difluorophenyl)ethylcyclopropanamine structure
1509526-43-5 structure
Product Name:N-1-(3,5-difluorophenyl)ethylcyclopropanamine
CAS No:1509526-43-5
MF:C11H13F2N
MW:197.22442984581
CID:5170811
PubChem ID:75356451
Update Time:2025-10-28

N-1-(3,5-difluorophenyl)ethylcyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, N-cyclopropyl-3,5-difluoro-α-methyl-
    • N-1-(3,5-difluorophenyl)ethylcyclopropanamine
    • Inchi: 1S/C11H13F2N/c1-7(14-11-2-3-11)8-4-9(12)6-10(13)5-8/h4-7,11,14H,2-3H2,1H3
    • InChI Key: QRMDARQHODHMRF-UHFFFAOYSA-N
    • SMILES: C(C1C=C(F)C=C(F)C=1)(C)NC1CC1

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Additional information on N-1-(3,5-difluorophenyl)ethylcyclopropanamine

Comprehensive Overview of N-1-(3,5-difluorophenyl)ethylcyclopropanamine (CAS No. 1509526-43-5): Properties, Applications, and Research Insights

N-1-(3,5-difluorophenyl)ethylcyclopropanamine (CAS No. 1509526-43-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyclopropanamine core with a 3,5-difluorophenyl substituent, offering a versatile scaffold for drug discovery. Researchers are particularly interested in its potential as a bioactive intermediate, especially in the development of central nervous system (CNS) targeting agents and enzyme inhibitors.

In recent years, the demand for fluorinated compounds like N-1-(3,5-difluorophenyl)ethylcyclopropanamine has surged, driven by their enhanced metabolic stability and membrane permeability—a trend highlighted in AI-driven drug design discussions. The compound’s CAS No. 1509526-43-5 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and medicinal chemistry optimization. Its difluorophenyl moiety is particularly noteworthy, as fluorination strategies are a hot topic in modern pharmacology to improve drug-like properties.

From a synthetic perspective, N-1-(3,5-difluorophenyl)ethylcyclopropanamine serves as a key building block for small-molecule therapeutics. Its cyclopropylamine group is known to modulate neurotransmitter pathways, making it a candidate for studying neurodegenerative diseases—a field with growing public interest due to aging populations. Online queries often link such compounds to Alzheimer’s research and Parkinson’s disease mechanisms, underscoring its societal impact.

Environmental and green chemistry considerations also apply to this compound. Researchers are exploring sustainable synthesis routes for fluorinated amines to reduce waste and energy consumption. The 3,5-difluorophenyl segment aligns with FDA-approved drug motifs, further elevating its industrial appeal. Patent analyses reveal its inclusion in innovative drug formulations, particularly those targeting G-protein-coupled receptors (GPCRs)—a dominant theme in biotech investment circles.

In summary, N-1-(3,5-difluorophenyl)ethylcyclopropanamine (CAS No. 1509526-43-5) represents a multifunctional chemical entity with broad applicability. Its integration into cutting-edge research and alignment with industry trends ensure its continued prominence in scientific literature and commercial pipelines. For laboratories and manufacturers, understanding its structure-activity relationships is critical to unlocking its full potential.

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